5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine
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Overview
Description
5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of a base like sodium carbonate.
Major Products Formed
Oxidation: Formation of corresponding indazole N-oxide derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide are structurally related and have similar pharmacological properties.
Uniqueness
5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine stands out due to its unique combination of the indazole and piperidine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
88944-74-5 |
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Molecular Formula |
C16H23ClN4 |
Molecular Weight |
306.83 g/mol |
IUPAC Name |
5-chloro-N-(3-piperidin-1-ylbutyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C16H23ClN4/c1-12(21-9-3-2-4-10-21)7-8-18-16-14-11-13(17)5-6-15(14)19-20-16/h5-6,11-12H,2-4,7-10H2,1H3,(H2,18,19,20) |
InChI Key |
DHAZTMFRIGUHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=NNC2=C1C=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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